H-Leu-trp-leu-OH

Descripción general

Descripción

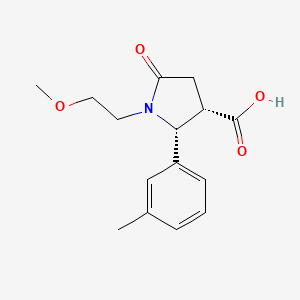

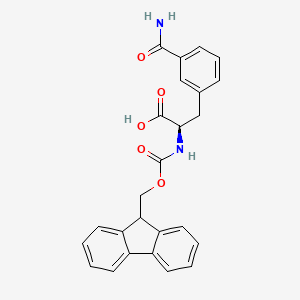

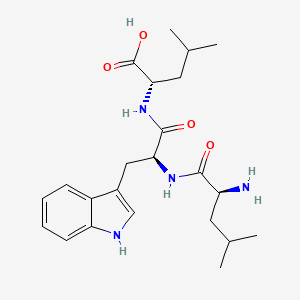

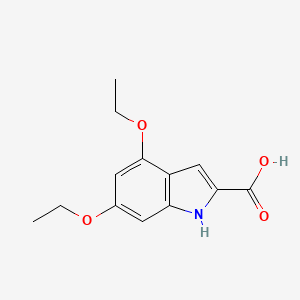

“H-Leu-Trp-Leu-OH” is a dipeptide . It is composed of the amino acids Leucine (Leu) and Tryptophan (Trp). The molecular weight is 317.38 and the molecular formula is C17H23N3O3 .

Molecular Structure Analysis

The molecular structure of “H-Leu-Trp-Leu-OH” has a molecular formula of C23H34N4O4, an average mass of 430.540 Da, and a monoisotopic mass of 430.257996 Da .

Aplicaciones Científicas De Investigación

Regioselective Synthesis and Self-Assembly :

- A study by Rasale, Maity, & Das (2014) demonstrated the lipase-catalyzed regioselective inclusion of gastrodigenin to a peptide similar to H-Leu-Trp-Leu-OH, resulting in the formation of blue light-emitting peptide nanofibers.

Peptide Interactions and Encapsulation :

- In research by Emile et al. (1996), oligopeptides with hydrophilic-hydrophobic amino acid sequences, including H-Leu-Trp-Leu-OH or similar, exhibited high affinity for oligonucleotides, facilitating their efficient encapsulation in nanoparticles.

Reactivities to Hydrogen Atom Abstraction :

- A study by Scheiner & Kar (2010) used computational methods to analyze how an OH radical interacts with various CH groups of a Leu dipeptide. This research provides insights into the reactivities of protein C-H bonds to radical attacks.

Peptide Isolation and Biological Activity :

- Research by Abiko, Onodera, & Sekino (1979) involved isolating a Trp-containing pentapeptide from uremic fluid, which was structurally similar to H-Leu-Trp-Leu-OH, and studying its biological activity.

Protective Effects in Bovine Cells :

- A recent study by Mao et al. (2022) found that Leucine, a component of H-Leu-Trp-Leu-OH, protected bovine intestinal epithelial cells from oxidative injury, indicating potential therapeutic applications.

Synthesis and Biological Activity of Macrocyclic Peptides :

- The work of Feng & Chen (2010) on the total synthesis of celogentin C, involving the Leu-Trp linkage, highlights the synthetic challenges and biological significance of such peptides.

Ion Channel Formation and Membrane Interaction :

- Lee et al. (1993) investigated the conformational change of amphipathic peptides, including those structurally related to H-Leu-Trp-Leu-OH, in the presence of phospholipid liposomes, shedding light on their channel-forming abilities.

Hydrophobic Bonding and Membrane Permeability :

- Nazir et al. (2019) developed hydrophobic H-bond pairs using leuprolide, a peptide with structural similarities to H-Leu-Trp-Leu-OH, to improve its membrane permeability.

Fluorescence Chemosensor Development :

- In the study by Su et al. (2018), a novel fluorescence chemosensor based on a peptide similar to H-Leu-Trp-Leu-OH was designed for detecting silver ions and hydrogen sulfide in living cells.

Protein Dynamics and Stability :

- Research by Handel et al. (1993) explored the dynamic properties of a designed protein by substituting a Leu residue with Trp, providing insights into the stability of protein-like structures.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N4O4/c1-13(2)9-17(24)21(28)26-19(22(29)27-20(23(30)31)10-14(3)4)11-15-12-25-18-8-6-5-7-16(15)18/h5-8,12-14,17,19-20,25H,9-11,24H2,1-4H3,(H,26,28)(H,27,29)(H,30,31)/t17-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFOYSCDUWTZBF-IHPCNDPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Leu-trp-leu-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336734.png)

![2-Tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B1336735.png)